Swertiamarin Demonstrates 1.3× Higher Anti-Inflammatory Potency Than Gentiopicroside via NF-κB Nuclear Translocation Blockade
In a direct comparative analysis of secoiridoid glycosides using RAW264.7 macrophages, swertiamarin demonstrated anti-inflammatory strength 1.3 times that of gentiopicroside (GPS) as measured by blockade of NF-κB nuclear translocation [1]. This differential potency is further supported by distinct inhibitory profiles: gentiopicroside inhibits TNF-α/IL-6 expression (IC50 = 18.2 μM), whereas swertiamarin regulates the TLR4/MyD88 signal pathway (IC50 = 63.5 μM) and reduces COX-2 activity (IC50 = 42.7 μM), indicating divergent molecular targeting despite structural similarity [1].
| Evidence Dimension | Anti-inflammatory potency (relative strength) |
|---|---|
| Target Compound Data | Strength = 1.3× GPS |
| Comparator Or Baseline | Gentiopicroside (GPS) strength = 1.0× (reference baseline) |
| Quantified Difference | 1.3-fold higher potency than gentiopicroside |
| Conditions | RAW264.7 macrophages; NF-κB nuclear translocation assay |
Why This Matters
This 30% potency advantage directly impacts experimental design—swertiamarin achieves equivalent anti-inflammatory effect at lower concentrations, reducing potential off-target effects in mechanistic studies.
- [1] PMC12685940 Table 1. Comparative analysis of secoiridoid glycosides: Anti-inflammatory strength of swertiamarin is 1.3 times that of gentiopicroside in RAW264.7 macrophages NF-κB nuclear translocation assay. View Source
